molecular formula C9H6N2O5 B8641859 6-Methoxy-7-nitroisatin

6-Methoxy-7-nitroisatin

Cat. No. B8641859
M. Wt: 222.15 g/mol
InChI Key: GGEPSWSUKKVGTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-7-nitroisatin is a useful research compound. Its molecular formula is C9H6N2O5 and its molecular weight is 222.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H6N2O5

Molecular Weight

222.15 g/mol

IUPAC Name

6-methoxy-7-nitro-1H-indole-2,3-dione

InChI

InChI=1S/C9H6N2O5/c1-16-5-3-2-4-6(7(5)11(14)15)10-9(13)8(4)12/h2-3H,1H3,(H,10,12,13)

InChI Key

GGEPSWSUKKVGTN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)C(=O)N2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-chloro-7-nitro-1H-indole-2,3-dione (2.0 g, 8.83 mmol) in methanol (20 mL) was added a solution of sodium methoxide in methanol (28%, 3.8 mL) at room temperature. The mixture was stirred at 60° C. for 14 hr. 1N Hydrogen chloride (10 mL) was added to the reaction mixture at 0° C. and the mixture was extracted with ethyl acetate. The organic layer was washed with brine (×3), dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue was purified by flash column chromatography on silica gel eluting with a 30-100% ethyl acetate/n-hexane gradient mixture to give the title compound (1.349 g, 6.07 mmol, 69%) as a yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.8 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
69%

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